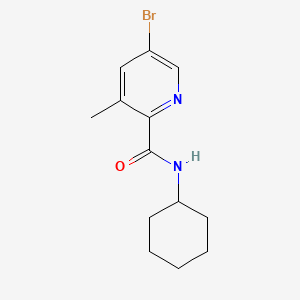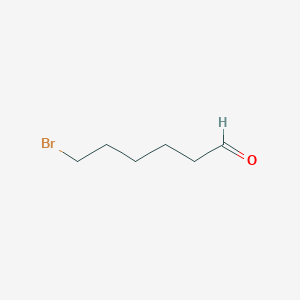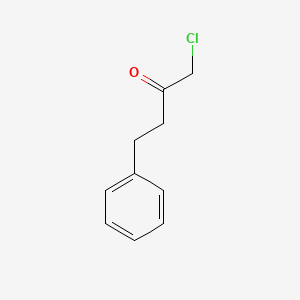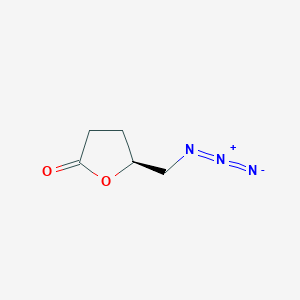
2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-: is a chiral compound belonging to the class of furanones. Furanones are heterocyclic organic compounds containing a furan ring with a ketone group. This specific compound features an azidomethyl group at the 5-position of the dihydrofuranone ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted furanone.
Azidation: The azidomethyl group is introduced through a nucleophilic substitution reaction using sodium azide (NaN₃) under mild conditions.
Chirality Induction: The (S)-configuration is achieved using chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time. This approach enhances yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group, yielding valuable intermediates for further synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Hydroxylated furanones or furanone oxides.
Reduction: Aminomethyl furanones.
Substitution: Various substituted furanones with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: It is used in bioconjugation reactions to attach biomolecules, such as peptides or proteins, to other molecules for biological studies.
Medicine:
Drug Development: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic applications.
Industry:
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)- involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including drug development and bioconjugation.
Comparación Con Compuestos Similares
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its aroma properties, used in the food industry.
2,5-Furandione, dihydro-3-methyl-: Used as an intermediate in organic synthesis.
Uniqueness: 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)- is unique due to its azidomethyl group, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
(5S)-5-(azidomethyl)oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-8-7-3-4-1-2-5(9)10-4/h4H,1-3H2/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUYWNFHYZLDLL-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@@H]1CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456065 |
Source


|
| Record name | CTK0I7540 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24211-53-8 |
Source


|
| Record name | CTK0I7540 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
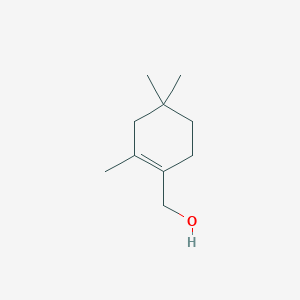


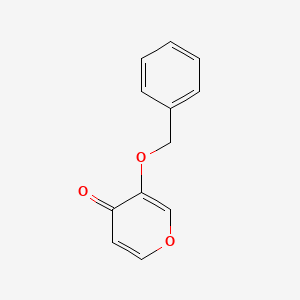


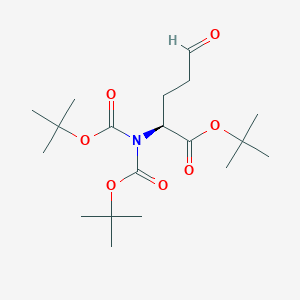
![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)


